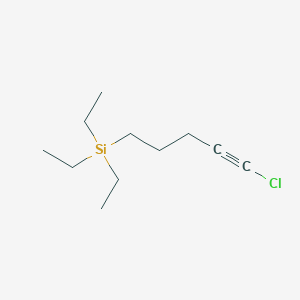1-Chloro-5-triethylsilyl-1-pentyne
CAS No.: 892156-07-9
Cat. No.: VC8364555
Molecular Formula: C11H21ClSi
Molecular Weight: 216.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892156-07-9 |
|---|---|
| Molecular Formula | C11H21ClSi |
| Molecular Weight | 216.82 g/mol |
| IUPAC Name | 5-chloropent-4-ynyl(triethyl)silane |
| Standard InChI | InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-7,9,11H2,1-3H3 |
| Standard InChI Key | FSIHCPBZDDYUOX-UHFFFAOYSA-N |
| SMILES | CC[Si](CC)(CC)CCCC#CCl |
| Canonical SMILES | CC[Si](CC)(CC)CCCC#CCl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Chloro-5-triethylsilyl-1-pentyne features a linear carbon chain with a terminal alkyne group () at position 1, a chlorine atom at the same position, and a triethylsilyl () group at position 5. The IUPAC name, 5-chloropent-1-yn-1-yl(triethyl)silane, reflects this arrangement. The triple bond’s position and the steric bulk of the silyl group significantly influence its reactivity, enabling selective transformations in synthetic chemistry .
Table 1: Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 892156-07-9 | |
| Molecular Formula | ||
| IUPAC Name | 5-chloropent-1-yn-1-yl(triethyl)silane | |
| SMILES | ClC#CCCCSi(CC)CC |
Physical and Chemical Properties
Thermodynamic Characteristics
The compound exhibits a boiling point of 244–245°C, attributed to its relatively high molecular weight and polarizable silyl group. Its density of 0.903 g/mL at 25°C and refractive index of 1.468 (20°C) reflect its non-polar hydrocarbon backbone interspersed with electronegative substituents . The flash point of 215°F (102°C) classifies it as combustible, necessitating careful handling .
Synthesis and Manufacturing
Synthetic Pathways
| Compound | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 5-Chloro-1-pentyne | 15–90°C | 88.2% | ||
| 1-Chloro-5-trimethylsilyl-4-pentyne | N/A | 97% |
Applications in Organic Synthesis
Cross-Coupling Reactions
The alkyne group in 1-chloro-5-triethylsilyl-1-pentyne participates in Sonogashira couplings, enabling the construction of conjugated enynes. The triethylsilyl group acts as a protecting moiety, preventing undesired side reactions at the alkyne terminus .
Building Block for Heterocycles
This compound serves as a precursor to silicon-containing heterocycles, which find applications in materials science and pharmaceuticals. For example, cyclization reactions with nucleophiles yield silyl-functionalized rings .
Comparative Analysis with Related Compounds
Triethylsilyl vs. Trimethylsilyl Derivatives
Replacing the triethylsilyl group with a trimethylsilyl moiety (as in 1-chloro-5-trimethylsilyl-4-pentyne, CAS 77113-48-5) reduces molecular weight (174.75 g/mol) and boiling point (75–77°C at 21 mmHg). The smaller trimethylsilyl group enhances volatility but offers less steric protection .
Table 4: Structural and Property Comparisons
| Compound | Molecular Weight | Boiling Point | Density (g/mL) |
|---|---|---|---|
| 1-Chloro-5-triethylsilyl-1-pentyne | 216.82 | 244–245°C | 0.903 |
| 1-Chloro-5-trimethylsilyl-4-pentyne | 174.75 | 75–77°C | 0.977 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume